3-phenyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c]isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
3-phenyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-2,1-benzoxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O2S/c27-21(22-12-16-13-26(25-23-16)19-7-4-10-29-19)15-8-9-18-17(11-15)20(28-24-18)14-5-2-1-3-6-14/h1-11,13H,12H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPASCLJDZQKINP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NCC4=CN(N=N4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiophene-based compounds, which this compound is a derivative of, have a wide range of therapeutic properties and diverse applications in medicinal chemistry. They are effective in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects. For example, some thiophene derivatives work as serotonin antagonists and are used in the treatment of Alzheimer’s.
Biological Activity
3-phenyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c]isoxazole-5-carboxamide is a compound that combines the structural features of isoxazole and triazole, both of which are significant in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Overview
The compound is characterized by the following structural components:
- Isoxazole Ring : A five-membered heterocyclic compound with one nitrogen and one oxygen atom.
- Triazole Linkage : A five-membered ring containing three nitrogen atoms.
- Phenyl and Thiophene Substituents : These aromatic systems enhance the lipophilicity and biological interaction potential of the molecule.
Antimicrobial Properties
Research has indicated that compounds containing isoxazole and triazole moieties exhibit significant antimicrobial activity. For instance, derivatives of isoxazole have been shown to possess antibacterial properties against various strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds often range from 3.12 to 12.5 μg/mL, suggesting that similar activities may be anticipated for this compound .
Anti-inflammatory Activity
Isoxazole derivatives have been reported to exhibit anti-inflammatory effects by selectively inhibiting cyclooxygenase enzymes (COX). For example, certain isoxazoline compounds demonstrated potent analgesic and anti-inflammatory activities with selectivity towards COX-2 . Given the structural similarities, it is plausible that the target compound may also demonstrate such properties.
Anticancer Activity
The incorporation of triazole and isoxazole rings has been linked to anticancer activity in various studies. Compounds with these features have shown effectiveness in inhibiting cancer cell proliferation through multiple mechanisms including apoptosis induction and cell cycle arrest . The specific activity of this compound against different cancer cell lines remains to be thoroughly investigated but holds promise based on related compounds.
Synthesis and Evaluation
A study focused on synthesizing various isoxazole derivatives revealed that modifications at specific positions significantly influenced their biological activities. For instance, compounds with electron-withdrawing groups demonstrated enhanced antibacterial properties . The synthesis of this compound can be approached similarly to other successful derivatives.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of new compounds. In related studies, modifications to the phenyl or thiophene groups were found to impact the efficacy against specific pathogens or cancer cells significantly . This insight can guide further research into optimizing this compound for enhanced therapeutic effects.
Scientific Research Applications
Research has demonstrated that compounds containing isoxazole and triazole structures exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound of interest has shown promising results in preclinical studies.
Anticancer Activity
Recent studies have indicated that derivatives of isoxazole can significantly inhibit cancer cell proliferation. For instance, compounds similar to 3-phenyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c]isoxazole-5-carboxamide have been evaluated for their cytotoxic effects against various cancer cell lines. In one study, a related isoxazole compound demonstrated an IC50 value of 2.5 µg/mL against colon cancer cells by downregulating phosphorylated STAT3, a target for chemotherapeutic drugs .
Antimicrobial Properties
The antimicrobial activity of triazole and isoxazole derivatives has also been a focal point in research. Compounds featuring these structures have been tested against a variety of pathogens, revealing effective inhibition of bacterial growth. For example, some derivatives were found to exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
In addition to their anticancer and antimicrobial properties, isoxazole derivatives have shown potential in modulating inflammatory responses. Research indicates that certain compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation, suggesting their utility in treating inflammatory diseases .
Case Studies
Several case studies highlight the efficacy of compounds similar to this compound:
- Study on Colon Cancer : A derivative was tested in vitro against human colon cancer cells and exhibited significant cytotoxicity. The mechanism involved the inhibition of key signaling pathways associated with tumor growth .
- Antibacterial Screening : A series of synthesized isoxazole derivatives were screened for their antibacterial properties. The results showed potent activity against both methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli strains .
- Inflammation Model : In vivo studies demonstrated that certain isoxazole derivatives could reduce inflammation markers in animal models of arthritis, indicating their potential as therapeutic agents for inflammatory conditions .
Chemical Reactions Analysis
Isoxazole Ring Reactivity
The benzo[c]isoxazole moiety undergoes characteristic reactions:
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Nucleophilic Substitution : Position 3 of the isoxazole ring is susceptible to nucleophilic attack under basic conditions (e.g., using K₂CO₃ in DMF), enabling substitution with amines or thiols .
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[3+2] Cycloadditions : The electron-deficient isoxazole ring participates in cycloadditions with nitrile oxides or alkynes, forming fused polycyclic systems. For example, reactions with terminal alkynes under ultrasound radiation yield 3,5-disubstituted derivatives .
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Ring-Opening Reactions : Acidic hydrolysis (e.g., HCl/EtOH) cleaves the isoxazole ring to form β-ketoamide intermediates, which can recyclize into alternative heterocycles like pyrazoles .
Triazole-Thiophene Functionalization
The 1,2,3-triazole-thiophene substituent shows distinct reactivity:
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Click Chemistry : The triazole ring, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), is chemically inert under physiological conditions but can undergo further functionalization at the methyl bridge.
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Electrophilic Substitution : The thiophene moiety undergoes halogenation (e.g., bromination at the 5-position) or sulfonation, enhancing solubility for pharmaceutical formulation.
Carboxamide Modifications
The carboxamide group at position 5 participates in:
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Hydrolysis : Strong acids (e.g., H₂SO₄) or bases (e.g., NaOH) hydrolyze the amide to a carboxylic acid, enabling salt formation or esterification.
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Schiff Base Formation : Reaction with aldehydes or ketones under anhydrous conditions generates imine derivatives, useful for coordinating metal ions in catalytic applications .
Pharmacological Modification Strategies
Reaction pathways are often tailored to enhance bioactivity:
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Methyl Bridge Alkylation : Quaternization of the triazole-methyl group improves water solubility and bioavailability .
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Thiophene Oxidation : Controlled oxidation with mCPBA generates sulfone derivatives, increasing metabolic stability.
Stability Under Synthetic Conditions
Critical parameters for reaction fidelity:
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Temperature Sensitivity : Decomposition observed >120°C, necessitating low-temperature protocols for cycloadditions.
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Solvent Compatibility : DMSO and DMF preferred for polar intermediates; THF avoids side reactions with thiophene .
This compound’s multifunctional architecture allows diverse reactivity, making it a versatile scaffold in medicinal chemistry and materials science. Experimental validation of these pathways is recommended to confirm regiospecific outcomes.
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and how are reaction conditions optimized?
Answer:
The synthesis involves multi-step reactions, focusing on constructing the triazole, thiophene, and benzoisoxazole moieties. Key steps include:
Triazole Formation : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. Solvents like DMF or acetonitrile and temperatures of 60–80°C are typical .
Carboxamide Coupling : Activate the carboxylic acid (e.g., using EDCI/HOBt) and couple with the amine-containing intermediate. Reaction monitoring via TLC ensures completion .
Optimization Strategies :
- Catalysts : CuI or CuSO4/sodium ascorbate for triazole formation .
- Solvent Purity : Anhydrous DMF minimizes side reactions .
- Ultrasound Assistance : Reduces reaction time and improves yields in heterocycle formation .
Basic: Which spectroscopic and analytical methods are critical for structural confirmation?
Answer:
Validate purity and structure using:
- 1H/13C NMR : Assign peaks for thiophene (δ 6.8–7.5 ppm), triazole (δ 7.9–8.2 ppm), and benzoisoxazole (δ 7.0–8.0 ppm) .
- IR Spectroscopy : Confirm carboxamide (C=O stretch ~1650 cm⁻¹) and triazole (C-N stretch ~1450 cm⁻¹) .
- Elemental Analysis : Compare calculated vs. experimental C, H, N percentages (e.g., ±0.3% tolerance) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks .
Advanced: How can researchers resolve contradictions between computational docking predictions and experimental binding data?
Answer:
Discrepancies may arise from ligand flexibility or solvent effects. Mitigation strategies include:
Docking Refinement : Use induced-fit docking (IFD) to account for protein flexibility .
Molecular Dynamics (MD) Simulations : Run 100-ns simulations to assess binding stability under physiological conditions .
Experimental Validation :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
Advanced: What methodologies are effective for optimizing reaction yields in multi-step synthesis?
Answer:
Yield optimization requires systematic adjustments:
Stepwise Monitoring : Use HPLC or GC-MS to identify low-yield steps (e.g., triazole cycloaddition) .
Solvent Screening : Test polar aprotic solvents (DMF vs. acetonitrile) for carboxamide coupling .
Catalyst Loading : Vary Cu(I) concentrations (5–10 mol%) to balance cost and efficiency .
Byproduct Analysis : Characterize impurities via LC-MS and adjust stoichiometry to suppress side reactions .
Basic: What initial biological assays are recommended to evaluate therapeutic potential?
Answer:
Prioritize assays based on structural analogs:
Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives?
Answer:
Focus on modular substitutions:
Core Modifications :
- Triazole : Replace thiophene with phenyl or pyridine .
- Benzoisoxazole : Introduce electron-withdrawing groups (e.g., -NO2) to enhance reactivity .
Assay Design :
- In Vitro : Test derivatives in enzyme inhibition (e.g., COX-2) and cytotoxicity assays .
- In Silico : Use QSAR models to predict bioactivity based on logP and polar surface area .
Advanced: How to address discrepancies between in vitro and in vivo activity data?
Answer:
Contradictions often stem from bioavailability or metabolism:
Solubility Testing : Measure logD (octanol-water) to assess membrane permeability .
Pharmacokinetic Studies :
- Plasma Stability : Incubate compound in plasma (37°C, 24 hrs) and quantify degradation via LC-MS .
- Metabolite ID : Use liver microsomes to identify oxidation or glucuronidation products .
Animal Models : Compare efficacy in zebrafish xenografts vs. murine models to validate translatability .
Basic: How does this compound compare structurally to analogs with known biological activity?
Answer:
Key structural comparisons include:
Advanced: What computational tools are recommended for predicting binding modes?
Answer:
Docking Software : AutoDock Vina or Glide for preliminary pose generation .
Binding Energy Scoring : MM-GBSA to rank poses based on ΔGbind .
Validation : Compare with crystal structures of homologous proteins (e.g., PDB: 1XYZ) .
Advanced: How to troubleshoot low purity in final product isolation?
Answer:
Chromatography : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) .
Recrystallization : Optimize solvent pairs (e.g., ethanol/DMF) for crystal formation .
HPLC Prep : C18 column with acetonitrile/water (0.1% TFA) for >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
